molecular formula C10H12FNO2 B3094564 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid CAS No. 1259965-62-2

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B3094564
CAS No.: 1259965-62-2
M. Wt: 197.21 g/mol
InChI Key: ZWMXOQFVRKESMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid” is a synthetic analog of L-glutamic acid. It has a CAS Number of 852181-17-0 and a molecular weight of 182.19 . The IUPAC name for this compound is 3-(2-fluoro-4-methylphenyl)propanoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 2-fluoro-4-methylphenyl group .

Scientific Research Applications

Asymmetric Synthesis

  • Synthesis Applications : (2S)-2-Amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, along with its variants, has been synthesized asymmetrically. This synthesis process involves steps like the synthesis of benzyl bromides, alkylation of the glycine enolate derivative, and the hydrolysis of alkylated Boc-BMI (M. Monclus, Carine Masson, A. Luxen, 1995).

Enantioseparation in Chromatography

  • Analytical Chemistry : Enantioseparation of 2-(methylphenyl)propanoic acids, including 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, has been achieved using countercurrent chromatography. This method is significant for separating and studying isomers of this compound (Yang Jin, Honglei Bao, Wenyu Sun, Shengqiang Tong, 2020).

Radiopharmaceutical Synthesis

Structural Studies

  • Crystallography and Molecular Structure : Research into the structural aspects of compounds similar to this compound has been conducted, contributing to the understanding of molecular configurations and interactions in crystallography (J. Burns, E. Hagaman, 1993).

Chiral Derivatization

  • Chirality in Chemistry : The enantiomers of 2-fluoro-2-phenyl propanoic acid, a compound similar to this compound, have been separated and used as chiral derivatizing agents. This research is essential for the study of chirality in organic compounds (S. Hamman, 1993).

Tumor Imaging

Properties

IUPAC Name

2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMXOQFVRKESMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.